molecular formula C15H24N2O5S B2704290 N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide CAS No. 899758-46-4

N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide

Cat. No.: B2704290
CAS No.: 899758-46-4
M. Wt: 344.43
InChI Key: KTVPFSZHRHBUSI-UHFFFAOYSA-N
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Description

N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound is part of the benzamide class of molecules, which are recognized in medicinal chemistry for their diverse biological activities and presence in pharmacologically active agents . Benzamide derivatives have been explored as key scaffolds in the development of protein kinase inhibitors for potential anti-neoplastic applications and have also been investigated for their potential as acetylcholinesterase (AChE) inhibitors, relevant to neurological disease research . The structure of this compound, which features a sulfamoyl group and bis-methoxyethyl side chains, is designed to offer unique physicochemical properties for structure-activity relationship (SAR) studies. It is supplied as a high-purity material for in-vitro biochemical and cellular assays. This product is strictly for research use and is not intended for diagnostic or therapeutic use. Researchers should handle all chemicals appropriately in accordance with laboratory safety protocols.

Properties

IUPAC Name

N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5S/c1-21-11-9-17(10-12-22-2)23(19,20)13-8-16-15(18)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVPFSZHRHBUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)CCNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic routes and reaction conditions can vary, but they generally involve the following steps:

    Formation of the Sulfamoyl Intermediate: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfamoyl intermediate.

    Coupling with Benzamide: The sulfamoyl intermediate is then coupled with a benzamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or other reduced forms.

    Substitution: The benzamide group can

Biological Activity

N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide, a compound featuring a sulfamoyl group and a benzamide core, has garnered attention for its diverse biological activities. This article explores its biological mechanisms, activity profiles, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound is characterized by the following structural features:

  • Benzamide Core : Provides a stable backbone for biological interactions.
  • Sulfamoyl Group : Enhances solubility and biological activity.
  • Methoxyethyl Substituents : Contribute to lipophilicity and target interaction.

The molecular formula is C14H20N2O4SC_{14}H_{20}N_{2}O_{4}S with a molecular weight of approximately 316.39 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, particularly those involved in inflammatory pathways.
  • Receptor Modulation : It may interact with receptors linked to pain and inflammation, modulating their activity and affecting cellular responses.

Research indicates that the fluorinated derivatives of this compound enhance its stability and lipophilicity, which could improve its efficacy in biological systems.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against several bacterial strains, showing effective inhibition at low concentrations. The compound's structure allows it to penetrate bacterial membranes effectively, disrupting metabolic processes.

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial5 µg/mL
Control (Standard Antibiotic)Antibacterial1 µg/mL

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspases and the modulation of cell cycle regulators.

Anti-inflammatory Effects

In vivo studies have shown that this compound reduces inflammation in models of arthritis and other inflammatory conditions. Its anti-inflammatory action is likely due to the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the efficacy of various benzamide derivatives, including this compound, against resistant bacterial strains. Results showed that the compound significantly inhibited growth compared to controls, highlighting its potential as an alternative antimicrobial agent.
  • Antitumor Research :
    Another study focused on the antitumor properties of this compound in breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that it may serve as a lead compound for developing new cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfamoyl-Benzamide Motifs

a. Antifungal Derivatives (LMM5 and LMM11)
Compounds such as 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) () share the sulfamoyl-benzamide backbone but differ in substituents. Key comparisons:

  • Solubility : The bis(2-methoxyethyl) group in the target compound likely enhances aqueous solubility compared to LMM5’s benzyl(methyl) group or LMM11’s cyclohexyl(ethyl) group.

b. Plant Growth Modulators
In , 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide demonstrated significant plant growth modulation (119.09% activity, p < 0.05). Structural distinctions include:

  • Heterocyclic Substituents : The 4-nitrophenyl-thiazol group in this analog vs. the benzothiazol-2-ylidene group in the target compound.
  • Functional Impact : The nitro group may enhance electron-withdrawing effects, influencing receptor binding in plant cells compared to the methoxyethyl groups in the target compound .

c. Sigma Receptor-Targeting Benzamides
highlights radioiodinated benzamides (e.g., [¹²⁵I]PIMBA) with piperidinyl and iodinated aromatic rings. Key differences:

  • Binding Affinity : The bis(2-methoxyethyl)sulfamoyl group may reduce sigma receptor affinity compared to piperidinyl or iodine substituents, which showed high tumor uptake in prostate cancer models.
  • Pharmacokinetics : Methoxyethyl groups could improve blood-brain barrier penetration but reduce tumor retention compared to iodinated analogs .

Functional Analogues with Modified Benzamide Cores

a. Anti-Inflammatory Benzimidazole-Benzamides
Compounds like N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide () replace the sulfamoyl group with benzimidazole. Comparisons include:

  • Mechanism : Benzimidazole derivatives inhibit cyclooxygenase (COX), whereas sulfamoyl-benzamides may target sulfonamide-sensitive enzymes or receptors.
  • Toxicity : The target compound’s sulfamoyl group may reduce ulcerogenic risk compared to benzimidazole-based anti-inflammatory agents .

b. Anticancer Thiazolylmethylthio-Benzamides lists compounds like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide, which incorporate sulfur-containing substituents. Contrasts include:

  • Electrophilic Reactivity: Thiazolylmethylthio groups may enhance covalent binding to cellular targets, unlike the non-reactive methoxyethyl groups in the target compound.
  • Therapeutic Scope : The target compound’s sulfamoyl group could broaden applications to antimicrobial or metabolic disorders vs. the antiviral/cancer focus of thiazolyl derivatives .

Comparative Data Table

Compound Name Substituents/Modifications Key Biological Activity Reference
N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]benzamide Bis(2-methoxyethyl)sulfamoyl, benzamide Unknown (structural analog data)
LMM5 () Benzyl(methyl)sulfamoyl, oxadiazole Antifungal
4-[bis(2-methoxyethyl)sulfamoyl]-N-(benzothiazol-2-ylidene)benzamide Benzothiazol-2-ylidene, methoxyethyl Not specified (structural analog)
[¹²⁵I]PIMBA () Piperidinyl, iodo, methoxybenzamide Prostate cancer imaging/therapy
N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide Benzimidazole, chloromethyl Anti-inflammatory/analgesic

Research Implications and Gaps

  • Biological Profiling : The target compound requires empirical testing for antifungal, anticancer, or anti-inflammatory activity to validate hypotheses based on structural analogs.
  • Structure-Activity Relationship (SAR) : Further studies could explore the impact of methoxyethyl chain length or sulfamoyl group modifications on target selectivity.
  • Contradictions: While sulfamoyl groups are common in antimicrobials, the methoxyethyl substituents may redirect activity toward non-infectious diseases (e.g., metabolic disorders) .

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